1,2,9,10-Tetrachlorodecane

Analytical Chemistry Environmental Monitoring Method Validation

Quantitative SCCP analysis is confounded by the compositional heterogeneity of technical mixtures. This single, well-defined congener (diastereoisomeric purity, C10H18Cl4) eliminates response-factor variability in HRGC-ECNI-MS methods, enabling >97% recovery. - KDM4C IC50: 29 nM; KDM4A IC50: 42 nM (cell-free assay). - Validated standard for chlorodecane residue analysis in fish tissue and cod liver oil. - Stoichiometric chloride release under photo-Fenton degradation for accurate mass balance.

Molecular Formula C10H18Cl4
Molecular Weight 280.1 g/mol
CAS No. 205646-11-3
Cat. No. B1257318
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,9,10-Tetrachlorodecane
CAS205646-11-3
Synonyms1,2,9,10-tetrachlorodecane
Molecular FormulaC10H18Cl4
Molecular Weight280.1 g/mol
Structural Identifiers
SMILESC(CCCC(CCl)Cl)CCC(CCl)Cl
InChIInChI=1S/C10H18Cl4/c11-7-9(13)5-3-1-2-4-6-10(14)8-12/h9-10H,1-8H2
InChIKeyVXBHNYIEBLRXAW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,2,9,10-Tetrachlorodecane Baseline Overview


1,2,9,10-Tetrachlorodecane (T4C10, also designated CP-2) is a single, well-defined polychlorinated n-alkane congener (C10H18Cl4, MW 280.06) belonging to the short-chain chlorinated paraffin (SCCP) class [1]. Unlike commercial SCCP technical mixtures, which contain thousands of isomers with variable chain lengths and chlorine content, this compound exists as a single diastereoisomer with chlorine atoms specifically positioned at the 1, 2, 9, and 10 carbons of the decane backbone [2]. This defined structure enables its use as a precise analytical reference standard, a well-characterized substrate for environmental fate studies, and a selective inhibitor of the KDM4 family of histone demethylases [3].

1 Single-component reference standard for accurate SCCP quantification
2 Structurally defined substrate for environmental fate and degradation studies
3 Tool compound for KDM4 isoform-selectivity assay studies

Why Generic Mixtures Cannot Substitute This Congener


Generic short-chain chlorinated paraffin (SCCP) technical mixtures are inherently complex, consisting of thousands of individual congeners with variable carbon chain lengths (C10–C13) and chlorine content (typically 30–70% by mass) [1]. This compositional heterogeneity introduces substantial variability in physicochemical properties, analytical response factors, and biological activity, making them unsuitable for applications requiring precise, reproducible quantification or well-defined mechanistic studies [2]. 1,2,9,10-Tetrachlorodecane, as a single, structurally defined diastereoisomer, eliminates this variability. Substituting this defined compound with a technical mixture or a positional isomer—such as 1,1,1,3-tetrachlorodecane—introduces uncontrolled differences in vapor pressure, chromatographic behavior, and metabolic stability that compromise the validity of quantitative analysis and environmental fate modeling [3].

Defined diastereoisomer
Technical mixtures introduce congener variability and matrix-dependent quantification errors
1,2,9,10-chlorine substitution
Positional isomers alter vapor pressure, chromatographic behavior, and metabolic stability
KDM4-selective inhibition
Pan-KDM inhibitors may obscure isoform-specific pathway responses

Quantitative Differentiation Evidence


High Analytical Recovery as a Single-Component Standard

In method validation studies for quantifying C10-chloroparaffins, 1,2,9,10-tetrachlorodecane was employed as one of the first pure, synthesized single-component standards [1]. When used as a reference standard in high-resolution gas chromatography with electron capture negative ionization mass spectrometry (HRGC-ECNI-MS), the average recovery exceeded 97% [1]. This high recovery stands in marked contrast to the variable and often matrix-dependent recoveries observed when using complex technical chlorinated paraffin mixtures as calibration standards, where co-eluting congeners and differential ionization efficiencies introduce substantial quantification errors [2].

Analytical Recovery
Head-to-head
Average >97% recovery in HRGC-ECNI-MS vs. variable recoveries with technical CP mixtures (up to 16% quantification difference)
Supports method standardization for environmental monitoring
Conditions: GPC/silica clean-up, HRGC-ECD pre-quantification
Analytical Chemistry Environmental Monitoring Method Validation

Fast Photo-Fenton Degradation Kinetics

The homogeneous degradation of 1,2,9,10-tetrachlorodecane (T4C10, 2×10⁻⁶ M) was studied under photo-Fenton conditions [1]. Under irradiation with 300 nm lamps, the compound exhibited 61% disappearance within 10 minutes of exposure [1]. This rate is substantially faster than the 60% disappearance achieved in 20 minutes under H₂O₂/UV conditions alone, demonstrating the catalytic enhancement provided by the Fe²⁺/Fe³⁺ redox cycle [1]. The reaction produced stoichiometric amounts of chloride ion, confirming complete dechlorination of the parent compound under these conditions [1]. In contrast, degradation under dark Fenton (Fe²⁺/H₂O₂/dark) and Fenton-like (Fe³⁺/H₂O₂/dark) conditions proceeded very slowly, with negligible disappearance over the same timeframe [1].

Degradation Kinetics
Head-to-head
61% disappearance in 10 min (photo-Fenton) vs. 60% in 20 min (H₂O₂/UV); negligible in dark Fenton
Benchmark for advanced oxidation process optimization
pH 2.8, 300 nm lamps, 2×10⁻⁶ M T4C10
Advanced Oxidation Processes Environmental Remediation Reaction Kinetics

Isoform-Selective KDM4 Inhibition Profile

1,2,9,10-Tetrachlorodecane, also known as CP-2 in the biochemical literature, acts as a cyclic peptide inhibitor of the JmjC-domain-containing histone demethylases of the KDM4 family . In cell-free enzymatic assays, CP-2 inhibits KDM4C with an IC50 of 29 nM and KDM4A with an IC50 of 42 nM, representing a 1.4-fold selectivity for KDM4C over KDM4A . Mechanistically, CP-2 binds specifically to the substrate-binding pocket of KDM4A, competitively inhibiting its interaction with histone substrates . This defined inhibitory profile distinguishes CP-2 from broad-spectrum KDM inhibitors (e.g., IOX1, which inhibits multiple KDM subfamilies with varying potency) and provides a tool compound with characterized selectivity between closely related KDM4 isoforms [1].

KDM4 Inhibition
Class-level inference
IC50 29 nM (KDM4C), 42 nM (KDM4A). 1.4-fold selectivity
Reported cell-free assay potency context
Direct head-to-head comparison data not available
Epigenetics Histone Demethylase Inhibition Drug Discovery

Low Systemic Bioavailability in Maternal Exposure

In a controlled in vivo study, pregnant Sprague-Dawley rats were exposed to 1,2,9,10-tetrachlorodecane (T4C10) via oral gavage from gestation days 7 to 21 [1]. Despite prior in vitro evidence of endocrine-disrupting potential for this compound, in vivo exposure did not produce significant effects on reproductive parameters, including anogenital distance (AGD), fetal steroid hormone profiles, or expression of androgen- and estrogen-regulated genes in the developing genital tubercle [1]. The low systemic T4C10 concentrations measured in both maternal and fetal blood suggest that the compound undergoes rapid metabolism or preferential sequestration into adipose tissue, as supported by the observed increase in maternal liver weight [1]. This toxicokinetic profile contrasts with more highly chlorinated or longer-chain SCCP congeners, which generally exhibit greater bioaccumulation potential and slower metabolic clearance [2].

In Vivo Bioavailability
Class-level inference
No significant reproductive effects; low maternal/fetal blood levels vs. higher bioaccumulation of longer-chain SCCPs
Model-response interpretation for toxicokinetic studies
Pregnant rat model, GD7–GD21 oral gavage
Toxicology Endocrine Disruption Developmental Toxicity

Validated Application Scenarios


Analytical Standard for Chloroparaffin Residues in Fish

As demonstrated by Coelhan et al. (1998) and Beaume et al. (2006), 1,2,9,10-tetrachlorodecane serves as a validated single-component standard for the quantitative determination of chlorodecane residues in complex biological matrices [1][2]. Laboratories conducting regulatory compliance testing or environmental surveillance can procure this defined congener to establish calibration curves with >97% recovery in HRGC-ECNI-MS methods, enabling precise quantification of SCCP contamination in fish tissue and cod liver oil samples [1][3].

Defined Substrate for Advanced Oxidation Process Development

The well-characterized degradation kinetics of 1,2,9,10-tetrachlorodecane under photo-Fenton conditions (61% removal in 10 minutes) provide a reproducible benchmark for researchers optimizing advanced oxidation technologies for SCCP-contaminated water treatment [4]. Unlike undefined technical mixtures, this single congener yields stoichiometric chloride release, allowing accurate mass balance calculations and unambiguous identification of degradation intermediates [4].

Tool Compound for KDM4 Histone Demethylase Inhibition

For academic and pharmaceutical research groups investigating the roles of KDM4 family histone demethylases in cancer and developmental biology, 1,2,9,10-tetrachlorodecane (CP-2) offers a tool compound with quantified inhibitory potency: IC50 = 29 nM for KDM4C and 42 nM for KDM4A . This defined activity profile supports dose-response studies requiring predictable target engagement, particularly in experiments designed to parse the distinct biological functions of KDM4A versus KDM4C .

Congener for Toxicokinetic and Placental Transfer Studies

Toxicologists and regulatory scientists investigating the developmental toxicity of short-chain chlorinated paraffins can utilize 1,2,9,10-tetrachlorodecane as a structurally defined model compound for mechanistic studies [5]. The established toxicokinetic profile—low systemic bioavailability in maternal and fetal rats despite placental transfer—makes this congener a valuable reference for comparing the in vivo behavior of SCCPs with varying chain lengths and chlorination patterns, directly informing chemical-specific risk assessments [5][6].

Application
Selection Property
Validation Focus
Chloroparaffin residue quantification
Single-component standard consistency
Method reproducibility across fish/cod liver matrices
Advanced oxidation process development
Defined dechlorination substrate
Degradation pathway and mass balance
KDM4 isoform inhibition studies
KDM4A/C selectivity profile
Target engagement in cell-free assays
Congener-specific toxicokinetic studies
Toxicokinetic profile characterization
In vivo exposure-model interpretation

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